Phenalene

Catalog No.
S565121
CAS No.
203-80-5
M.F
C13H10
M. Wt
166.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenalene

CAS Number

203-80-5

Product Name

Phenalene

IUPAC Name

1H-phenalene

Molecular Formula

C13H10

Molecular Weight

166.22 g/mol

InChI

InChI=1S/C13H10/c1-4-10-6-2-8-12-9-3-7-11(5-1)13(10)12/h1-8H,9H2

InChI Key

XDJOIMJURHQYDW-UHFFFAOYSA-N

SMILES

C1C=CC2=CC=CC3=C2C1=CC=C3

Canonical SMILES

C1C=CC2=CC=CC3=C2C1=CC=C3

Description

Phenalene is an ortho- and peri-fused polycyclic arene and an ortho- and peri-fused tricyclic hydrocarbon.

Understanding Polycyclic Aromatic Hydrocarbons (PAHs)

Phenalene is a fundamental molecule belonging to the class of Polycyclic Aromatic Hydrocarbons (PAHs) []. Studying its behavior helps scientists understand the broader group of PAHs, which are ubiquitous environmental contaminants formed during incomplete combustion of organic matter []. Research on phenalene contributes to understanding the environmental fate, transport, and potential health risks associated with PAHs.

Organic Chemistry and Chemical Reactions

Phenalene's reactivity due to its aromatic structure makes it a valuable molecule in organic chemistry research. Scientists study its reaction pathways with various reagents to understand fundamental chemical processes like electrophilic aromatic substitution and cycloaddition reactions []. This knowledge is crucial for developing new synthetic methods and designing functional molecules with desired properties.

Material Science and Optoelectronic Applications

The unique electronic structure of phenalene holds promise for applications in material science and optoelectronics. Research explores incorporating phenalene into organic semiconductors and light-emitting devices (OLEDs) due to its potential for efficient charge transport and light emission []. Studying how phenalene interacts with other molecules and self-assembles can lead to the development of novel materials with desired optical and electrical properties.

Phenalene, also known as 1H-phenalene, is a polycyclic aromatic hydrocarbon characterized by its unique structure consisting of five fused carbon rings. Its molecular formula is C13H10C_{13}H_{10}, and it belongs to the class of compounds known as polycyclic aromatic hydrocarbons (PAHs). Phenalene is notable for its planar geometry and can exist in various isomeric forms, which contribute to its chemical properties and reactivity. As a product of incomplete combustion, it is also recognized as an atmospheric pollutant, commonly formed during the burning of fossil fuels .

  • Deprotonation: When treated with potassium methoxide, phenalene can be deprotonated to form the phenalenyl anion. This reaction highlights its acidic properties and potential for further chemical transformations .
  • Hydrogenation and Dehydrogenation: The phenalenyl radical/1H-phenalene system has been studied for its catalytic properties in hydrogen formation under interstellar conditions. This includes hydrogenation reactions that convert phenalene into more saturated forms .
  • Growth Reactions: Phenalene participates in growth reactions through mechanisms involving acetylene and methyl additions, contributing to the formation of larger polycyclic aromatic hydrocarbons in combustion processes .

Phenalene can be synthesized through various methods:

  • Methylation of Acenaphthalene: One synthetic route involves converting acenaphthalene into phenalene via methylation processes. This method utilizes methyl radicals to facilitate the transformation .
  • Chemical Vapor Deposition: Another approach includes chemical vapor deposition techniques that allow for the controlled synthesis of phenalene on substrates, often used in material science applications.
  • Polymerization Reactions: Phenalene can also be generated through polymerization reactions of simpler aromatic compounds under specific conditions that promote ring closure and fusion .

Phenalene finds applications in several fields:

  • Material Science: Due to its unique electronic properties, phenalene is explored for use in organic semiconductors and photovoltaic devices.
  • Catalysis: The phenalenyl radical system has potential applications in catalyzing hydrogen formation, which is significant for energy conversion technologies .
  • Environmental Monitoring: As a known pollutant, phenalene is monitored in environmental studies related to air quality and combustion emissions.

Studies on the interactions of phenalene with other chemical species have revealed insights into its reactivity:

  • Radical Chemistry: The interactions between phenalene and various radical species are critical in understanding its role in combustion processes and atmospheric chemistry.
  • Catalytic Properties: Research indicates that phenalenyl radicals can act as effective catalysts for hydrogen formation, particularly under low-temperature conditions prevalent in space environments .

Phenalene shares structural similarities with several other polycyclic aromatic hydrocarbons. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
NaphthaleneC10H8C_{10}H_{8}Two fused benzene rings; widely used as a solvent.
AnthraceneC14H10C_{14}H_{10}Composed of three fused benzene rings; used in dyes.
PhenanthreneC14H10C_{14}H_{10}Contains three fused rings like anthracene; used in organic electronics.
PyreneC16H10C_{16}H_{10}Four fused benzene rings; known for fluorescence properties.
CoroneneC24H12C_{24}H_{12}Larger structure with six benzene rings; exhibits unique optical properties.

Uniqueness of Phenalene:
Phenalene's distinct feature lies in its five-ring structure, which allows for a variety of chemical transformations not commonly observed in smaller PAHs. Its potential as a catalyst in hydrogen formation further distinguishes it from other compounds within this class .

XLogP3

4

Other CAS

203-80-5

Wikipedia

Phenalene

Dates

Modify: 2024-02-18

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